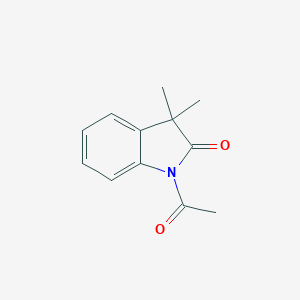
1-Acetyl-3,3-dimethylindolin-2-one
Overview
Description
Preparation Methods
The synthesis of 1-Acetyl-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the acetylation of 3,3-dimethyl-1,3-dihydro-indol-2-one using acetic anhydride in the presence of a catalyst such as pyridine . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Scientific Research Applications
1-Acetyl-3,3-dimethylindolin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetyl-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-3,3-dimethylindolin-2-one can be compared with other similar compounds, such as:
- 1-Acetyl-2-methyl-1,2-dihydro-3H-indol-3-one
- 1-Acetyl-3-isopropylidene-1,3-dihydro-indol-2-one
- 5-Methoxy-1-methyl-1,3-dihydro-2H-indol-2-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific acetyl and dimethyl groups, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
72934-84-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24g/mol |
IUPAC Name |
1-acetyl-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-7-5-4-6-9(10)12(2,3)11(13)15/h4-7H,1-3H3 |
InChI Key |
WSBBBRWBBKHEFG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














